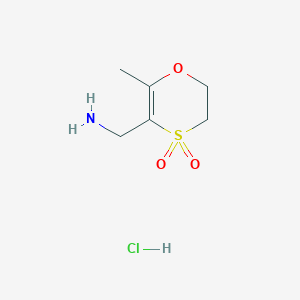

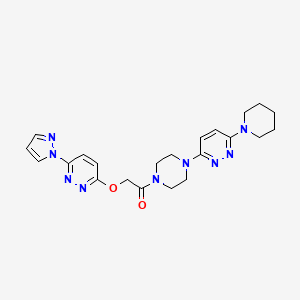

![molecular formula C18H26N2O5 B2503802 Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate CAS No. 1338668-72-6](/img/structure/B2503802.png)

Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a benzodioxol moiety. Piperazine derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. The presence of the benzodioxol group suggests possible enhanced pharmacological properties, as this moiety is often found in bioactive compounds.

Synthesis Analysis

The synthesis of piperazine derivatives often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was achieved through a reaction between carbamimide and 3-fluorobenzoic acid . Similarly, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate utilized amination of an iodo-nitroaniline derivative . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the benzodioxol moiety.

Molecular Structure Analysis

Piperazine derivatives often exhibit interesting structural features. For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and showed consistency with the optimized structure from density functional theory (DFT) calculations . The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was also reported, with typical bond lengths and angles for this type of piperazine-carboxylate . These studies provide a foundation for understanding the molecular structure of the compound .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of multiple functional groups. For example, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds, indicating the potential for further functionalization . The modified Bruylants approach used to prepare tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate highlights the synthetic versatility of piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. For instance, the crystal structure of a compound can affect its solubility and stability. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also play a role in the compound's properties, as seen in the crystal structures of the synthesized piperazine derivatives . The biological activities of these compounds, including antibacterial and antifungal properties, are often evaluated to determine their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

- The compound has been studied for its synthesis and characterization, including spectroscopic evidence and X-ray diffraction studies. This research is crucial for understanding the compound's molecular structure and properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Potential Anti-Malarial Properties

- Certain derivatives of this compound have shown anti-malarial activity, indicating its potential use in developing anti-malarial drugs. These findings highlight the importance of specific molecular features for generating activity (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).

Molecular Structure Analysis

- Detailed studies on the molecular structure of related compounds have been conducted, providing insights into the compound's conformations and intermolecular interactions. This information is crucial for understanding its potential biological activities (Kolter, Rübsam, Giannis, & Nieger, 1996).

Novel Chemistry and Pharmacological Potential

- The compound's novel chemistry and potential as a pharmacologically useful core have been explored. This includes its use in creating structures with a second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Antibacterial and Anthelmintic Activity

- The compound has been screened for in vitro antibacterial and anthelmintic activities, showing moderate anthelmintic and poor antibacterial activities. This suggests its potential use in treating parasitic infections (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Insecticidal Activity

- Some analogues of the compound have demonstrated significant insecticidal activities, suggesting its potential application in pest control (Sawada, Yanai, Nakagawa, Tsukamoto, Yokoi, Yanagi, Toya, Sugizaki, Kato, Shirakura, Watanabe, Yajima, Kodama, & Masui, 2003).

Mechanism of Action

properties

IUPAC Name |

tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)11-14(21)13-4-5-15-16(10-13)24-12-23-15/h4-5,10,14,21H,6-9,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTVKYLLIXRYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

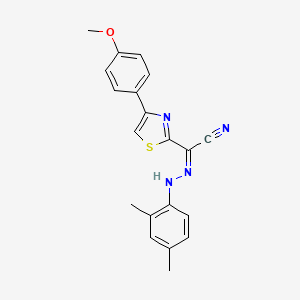

![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)

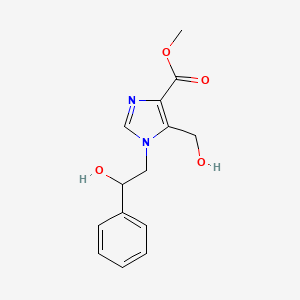

![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)

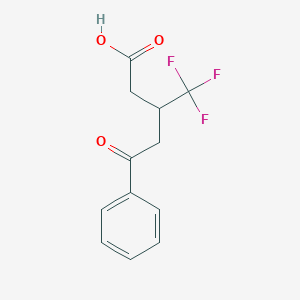

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)

![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)